An In-Depth Technical Guide to the Chemical Structure and Applications of N-benzylglycine
An In-Depth Technical Guide to the Chemical Structure and Applications of N-benzylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-benzylglycine in Modern Chemistry
N-benzylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in the landscape of pharmaceutical and materials science.[1] Its unique structural architecture, which marries the simplicity of glycine with the steric and electronic influence of a benzyl group, confers upon it a versatile reactivity profile. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of N-benzylglycine, delving into its chemical structure, physicochemical properties, synthesis, and diverse applications. As a key intermediate, a thorough understanding of N-benzylglycine's attributes is paramount for its effective utilization in the design of novel therapeutics and advanced materials.[1]
The Molecular Architecture of N-benzylglycine: A Structural and Spectroscopic Analysis
N-benzylglycine, systematically named 2-(benzylamino)acetic acid, possesses a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[2][3] The molecule's core is the glycine backbone, with a benzyl group (C₆H₅CH₂-) appended to the nitrogen atom. This substitution is the cornerstone of its distinct chemical behavior, influencing its steric hindrance, electronic properties, and conformational flexibility.
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// Bonds N -- C1 [len=1.5]; C1 -- O1 [label="=", len=1.2]; C1 -- O2 [len=1.5]; O2 -- H_O2 [len=1.0]; N -- C2 [len=1.5]; C2 -- H1_C2 [len=1.0]; C2 -- H2_C2 [len=1.0]; N -- C3 [len=1.5]; C3 -- H1_C3 [len=1.0]; C3 -- H2_C3 [len=1.0]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- H_C5 [len=1.0]; C5 -- C6 [len=1.5]; C6 -- H_C6 [len=1.0]; C6 -- C7 [len=1.5]; C7 -- H_C7 [len=1.0]; C7 -- C8 [len=1.5]; C8 -- H_C8 [len=1.0]; C8 -- C9 [len=1.5]; C9 -- H_C9 [len=1.0]; C9 -- C4 [len=1.5]; N -- H_N [len=1.0];
} "Chemical structure of N-benzylglycine."
Physicochemical Properties
N-benzylglycine is typically a white to off-white crystalline solid.[1] Its physical and chemical properties are summarized in the table below. The presence of both a carboxylic acid and a secondary amine group allows it to act as a zwitterion in solution, influencing its solubility. It is soluble in water and polar organic solvents.[4]
| Property | Value | Reference |
| CAS Number | 17136-36-6 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 232 °C (decomposes) | [4][5] |
| Boiling Point (Predicted) | 308.9 ± 25.0 °C | [2] |
| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.29 ± 0.10 | [4] |
| Appearance | White to off-white crystalline powder | [1] |
Spectroscopic Characterization
A comprehensive understanding of N-benzylglycine's spectroscopic data is crucial for its identification and quality control.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of N-benzylglycine is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the glycine backbone. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (Ar-CH₂-N) would likely appear as a singlet around δ 3.7-3.9 ppm. The glycine methylene protons (-N-CH₂-COOH) are expected to be a singlet around δ 3.2-3.4 ppm. The amine and carboxylic acid protons will be broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show signals for the carboxyl carbon (~175 ppm), the aromatic carbons (in the 127-138 ppm range), the benzylic methylene carbon (~54 ppm), and the glycine methylene carbon (~50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum of N-benzylglycine will exhibit characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong band around 1700-1730 cm⁻¹.[6][7] The N-H stretch of the secondary amine will be a medium intensity band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[7] The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.[7]
-
Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ at m/z 165 would be expected. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.[8] Another significant fragmentation pathway would involve the loss of the carboxyl group, leading to a fragment at m/z 120.[8]
Synthesis of N-benzylglycine: Methodologies and Mechanistic Insights
Several synthetic routes to N-benzylglycine have been developed, each with its own advantages in terms of yield, scalability, and starting material availability. Two prevalent methods are detailed below.
Method 1: Reductive Amination of Benzaldehyde with Glycine
This method provides a direct and efficient route to N-benzylglycine.[9] It involves the formation of a Schiff base intermediate from the condensation of benzaldehyde and glycine, which is then reduced in situ.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve glycine and a base (e.g., sodium hydroxide) in water.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde.
-
Catalyst Addition: Introduce a hydrogenation catalyst, such as 5% palladium on carbon.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at a controlled temperature (e.g., 30°C) for several hours until hydrogen uptake ceases.
-
Work-up: After the reaction is complete, filter off the catalyst. Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the N-benzylglycine hydrochloride.
-
Isolation: Collect the solid product by filtration, wash with a suitable solvent, and dry. The free amino acid can be obtained by subsequent neutralization.
Causality Behind Experimental Choices: The use of a base in the initial step facilitates the deprotonation of the glycine amino group, enhancing its nucleophilicity for the attack on the carbonyl carbon of benzaldehyde. The in situ reduction of the Schiff base is a critical step to prevent side reactions and drive the equilibrium towards the product. Palladium on carbon is a highly efficient and commonly used catalyst for this type of reduction due to its high activity and selectivity.
Method 2: N-Alkylation of Glycine Ethyl Ester with Benzyl Chloride
This two-step process involves the initial synthesis of N-benzylglycine ethyl ester, followed by hydrolysis to yield the final product.[10]
Experimental Protocol:
-
Step 1: Synthesis of N-benzylglycine ethyl ester
-
Reaction Setup: In a flask, combine glycine ethyl ester hydrochloride, a base such as triethylamine, and a solvent like ethanol.
-
Reflux: Heat the mixture to reflux for approximately one hour.
-
Filtration: Cool the mixture and filter to remove the precipitated triethylamine hydrochloride.
-
Alkylation: To the filtrate, add more triethylamine and cool the solution in an ice bath. Slowly add benzyl chloride dropwise.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for several hours.
-
Work-up: After the reaction, filter the mixture and wash the filtrate with water. The crude N-benzylglycine ethyl ester is then purified, typically by distillation under reduced pressure.[10]
-
-
Step 2: Hydrolysis to N-benzylglycine
-
The purified N-benzylglycine ethyl ester is then hydrolyzed using either acidic or basic conditions to cleave the ester and yield N-benzylglycine.
-
Causality Behind Experimental Choices: The initial reaction of glycine ethyl ester hydrochloride with triethylamine generates the free glycine ethyl ester, which is the active nucleophile for the subsequent alkylation. The use of an excess of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid formed during the reaction and drive the equilibrium towards the product. The ester protecting group is employed to prevent the carboxylate from interfering with the N-alkylation reaction and is readily removed in the final step.
Applications in Drug Development and Scientific Research
The unique structural features of N-benzylglycine make it a valuable tool in several areas of scientific research and drug development.
Peptidomimetics and Drug Design
N-benzylglycine is a key building block in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties such as enhanced stability against proteolytic degradation. The N-benzyl group can introduce conformational constraints and lipophilicity, which can be crucial for binding to biological targets and for improving cell permeability.
Building Block in Organic Synthesis
Beyond peptidomimetics, N-benzylglycine serves as a versatile intermediate in the synthesis of a wide range of organic molecules.[1] Its functional groups—the secondary amine and the carboxylic acid—can be selectively modified to introduce further complexity and build diverse molecular scaffolds. This makes it a valuable precursor for the synthesis of heterocyclic compounds and other complex organic structures.[2]
Biochemical and Pharmaceutical Research
In biochemical research, N-benzylglycine and its derivatives can be used as probes to study enzyme mechanisms or as inhibitors of specific enzymes.[1] In pharmaceutical development, the incorporation of the N-benzylglycine moiety into drug candidates can be a strategic approach to modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and selectivity.[1]
Conclusion: A Versatile Scaffold for Future Innovation
N-benzylglycine stands as a testament to the power of strategic molecular design. Its deceptively simple structure belies a rich and versatile chemical reactivity that has been harnessed by chemists across various disciplines. From fundamental organic synthesis to the cutting edge of drug discovery, N-benzylglycine continues to be a compound of significant interest. This guide has provided a comprehensive technical overview of its structure, properties, synthesis, and applications, with the aim of empowering researchers and scientists to fully leverage its potential in their own endeavors. As the quest for novel therapeutics and advanced materials continues, the strategic application of N-benzylglycine is poised to play an increasingly important role in shaping the future of chemical and pharmaceutical innovation.
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